2-({[1-hydroxy-2-(methylthio)cyclohexyl]methyl}thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
Overview
Description
2-({[1-hydroxy-2-(methylthio)cyclohexyl]methyl}thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C19H19F3N2OS3 and its molecular weight is 444.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.06116124 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Research in the field of heterocyclic chemistry has shown significant interest in the synthesis of novel compounds through reactions involving nicotinonitrile derivatives and sulfur-containing compounds. For instance, the synthesis of pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring systems was explored by reacting 2-chloronicotinonitrile with thioureas, demonstrating the potential for creating new heterocyclic structures with unique properties (Coppola & Shapiro, 1981). This research underscores the versatility of nicotinonitrile derivatives in synthesizing complex heterocycles, which could be relevant for developing new materials or pharmaceuticals.
Functionalization and Derivatization
The study of sulfur-containing compounds has led to insights into their functionalization and derivatization. Kalugin and Shestopalov (2008) investigated the Thorpe-Ziegler intramolecular cyclization of nicotinic acid esters and nitriles substituted with sulfur-containing groups, resulting in the formation of various substituted 3-aminothieno[2,3-b]pyridines (Kalugin & Shestopalov, 2008). This research highlights the potential for modifying nicotinonitrile and related compounds with sulfur functionalities to achieve targeted chemical properties, which is crucial for pharmaceutical synthesis and material science.
Novel Reaction Pathways
Exploration of new reaction pathways is a critical area of research in chemical synthesis. For example, the one-step synthesis of diazadihydroacenaphthylene derivatives, starting from 1-benzylamino-1-methylsulfanyl-2-nitroethenes, showcases innovative approaches to synthesizing complex molecules with potential applications in drug discovery and development (Soro et al., 2006). Such studies provide valuable insights into the mechanisms and efficiencies of novel synthetic routes, expanding the toolkit available to chemists for creating new compounds.
properties
IUPAC Name |
2-[(1-hydroxy-2-methylsulfanylcyclohexyl)methylsulfanyl]-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2OS3/c1-26-16-6-2-3-7-18(16,25)11-28-17-12(10-23)13(19(20,21)22)9-14(24-17)15-5-4-8-27-15/h4-5,8-9,16,25H,2-3,6-7,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUVZCUGGYUEOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCCC1(CSC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.